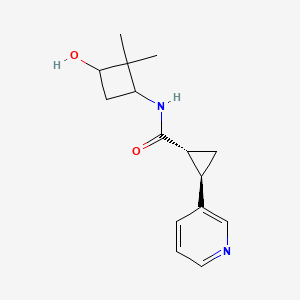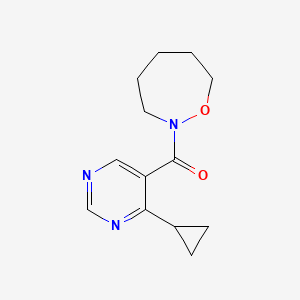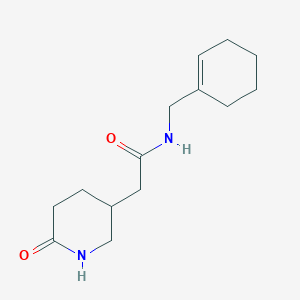![molecular formula C16H28N2O4S B6798750 N-[[2-(methanesulfonamido)cyclohexyl]methyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B6798750.png)
N-[[2-(methanesulfonamido)cyclohexyl]methyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(methanesulfonamido)cyclohexyl]methyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexyl group, a methanesulfonamido group, and a 7-oxabicyclo[2.2.1]heptane moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(methanesulfonamido)cyclohexyl]methyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl intermediate: This involves the reaction of cyclohexylamine with methanesulfonyl chloride to form the methanesulfonamido-cyclohexyl intermediate.
Introduction of the 7-oxabicyclo[2.2.1]heptane moiety: This step involves the reaction of the intermediate with a suitable epoxide, such as 7-oxabicyclo[2.2.1]heptane, under basic conditions.
Acetylation: The final step involves the acetylation of the resulting compound to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(methanesulfonamido)cyclohexyl]methyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[[2-(methanesulfonamido)cyclohexyl]methyl]-2-(7-oxabicyclo[22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-(methanesulfonamido)cyclohexyl]methyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(methanesulfonamido)cyclohexyl]methyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide: shares structural similarities with other sulfonamide-containing compounds and bicyclic amides.
Methanesulfonamido derivatives: Compounds with similar sulfonamide groups.
Bicyclic amides: Compounds with similar bicyclic structures.
Uniqueness
The uniqueness of N-[[2-(methanesulfonamido)cyclohexyl]methyl]-2-(7-oxabicyclo[221]heptan-2-yl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[[2-(methanesulfonamido)cyclohexyl]methyl]-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4S/c1-23(20,21)18-14-5-3-2-4-11(14)10-17-16(19)9-12-8-13-6-7-15(12)22-13/h11-15,18H,2-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMJDQCDDOAVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1CNC(=O)CC2CC3CCC2O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(Cyclohexanecarbonyl)azetidine-3-carbonyl]-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one](/img/structure/B6798679.png)
![1-(cyclohexanecarbonyl)-N-[(1-methoxycyclohexyl)methyl]azetidine-3-carboxamide](/img/structure/B6798682.png)


![5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one](/img/structure/B6798718.png)
![4,4-dimethyl-N-[(2R,3R)-2-methyloxolan-3-yl]cyclohexene-1-carboxamide](/img/structure/B6798725.png)
![2-(Cyclopentylmethoxy)-1-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)ethanone](/img/structure/B6798727.png)
![N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B6798756.png)

![3-(2-Methylpropyl)-4-[2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B6798762.png)
![5-[2-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]-2-oxoethyl]piperidin-2-one](/img/structure/B6798768.png)
![(1R,2R)-N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B6798773.png)
![4-Methyl-4-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carbonyl]cyclohexan-1-one](/img/structure/B6798776.png)
![4-Azatricyclo[5.2.2.02,6]undec-8-en-4-yl(pyrazolo[1,5-b]pyridazin-3-yl)methanone](/img/structure/B6798780.png)
